3-Bromo-4-metilpiridin-2-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of 2-bromo-6-isocyanopyridine is reported as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the efficient synthesis of complex molecules like carfentanil . Another paper describes the synthesis of a Schiff base compound involving a brominated pyridine derivative, which is achieved through the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . These methods could potentially be adapted for the synthesis of 3-Bromo-4-methylpyridin-2-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized using various techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine is determined, revealing a monoclinic system with specific geometric parameters . Similarly, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine are studied using DFT methods, providing insights into the geometry and electronic properties of these molecules .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is explored in several papers. The copper(II) complexes of 2-halo-3-methylpyridine are synthesized and their magnetic behavior is studied, indicating that the bromine substituent can influence the coordination geometry and magnetic properties of the resulting complexes . Additionally, the self-condensation of 4-bromopyridine is investigated, leading to the formation of a conjugated polymer with a complex structure . These studies suggest that 3-Bromo-4-methylpyridin-2-ol could also participate in various chemical reactions, potentially leading to the formation of novel compounds or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are discussed in the context of their synthesis, characterization, and potential applications. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, highlighting the regioselectivity and efficiency of the synthetic process . The antimicrobial properties of a Schiff base compound containing a brominated pyridine moiety are also reported, demonstrating the biological relevance of these compounds . These findings provide a foundation for understanding the properties of 3-Bromo-4-methylpyridin-2-ol, which may exhibit similar behavior due to the presence of bromine and methyl groups on the pyridine ring.

Aplicaciones Científicas De Investigación

Robótica molecular

Un estudio reciente ha demostrado el uso de controladores moleculares basados en ADN que pueden dirigir el ensamblaje y desensamblaje de robots moleculares . Si bien no implica directamente 3-Bromo-4-metilpiridin-2-ol, esta área de investigación podría beneficiarse potencialmente de las propiedades del compuesto, como su capacidad para participar en enlaces de hidrógeno y su rigidez estructural, lo que podría ser útil para diseñar componentes para máquinas moleculares.

Safety and Hazards

The safety information available indicates that “3-Bromo-4-methylpyridin-2-ol” is a compound that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

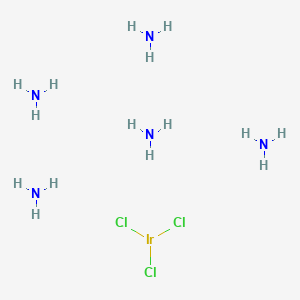

IUPAC Name |

3-bromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRFLSCTQJTMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541473 | |

| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18368-59-7 | |

| Record name | 3-Bromo-4-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)